B1577741 Brevinin-2PTb

Brevinin-2PTb

Cat. No.: B1577741
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2PTb is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, originally isolated from the skin secretions of the Pierre’s frog (Pelophylax terentievi) . Structurally, it comprises 25 amino acid residues with a conserved hydrophobic domain and a C-terminal "Rana box" motif (Cys–Lys–Cys), which is critical for its stability and bioactivity . The peptide adopts an amphipathic α-helical conformation in membrane-mimetic environments, enabling it to disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids .

This compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 4 μM), Gram-negative bacteria (e.g., Escherichia coli, MIC: 8 μM), and fungi (e.g., Candida albicans, MIC: 16 μM) . Notably, it exhibits low hemolytic activity (HC50: >128 μM against human erythrocytes), suggesting a favorable therapeutic index compared to other AMPs .

Properties

bioactivity

Antibacterial

sequence

GFKGAFKNVMFGIAKSAGKSALNALACKIDKSC

Origin of Product

United States

Comparison with Similar Compounds

Brevinin-2PTb shares structural and functional similarities with other Brevinin-2 peptides and related AMPs. Key distinctions lie in sequence variations, charge distribution, and pharmacological profiles.

Structural Comparison

Table 1 highlights sequence homology and physicochemical properties of this compound and analogs.

Peptide Sequence Length (AA) Charge (+) Hydrophobicity Rana Box
This compound GLLDSLKGFAALGKKVLQALKQCYKLKC 25 +6 0.52 Present
Brevinin-2CE GLLGTLFKVASKVAGKKLQCLKTVCKILTC 24 +5 0.48 Present
Brevinin-1E FLPVLAGIAAKVVPALFCKITKKC 23 +4 0.61 Absent
Temporin-SHf FLPLIGRVLSGIL 13 +3 0.75 Absent

Key Findings :

  • The presence of the Rana box in this compound and Brevinin-2CE correlates with enhanced protease resistance compared to Brevinin-1E and Temporin-SHf .
Functional and Pharmacological Comparison

Table 2 compares antimicrobial efficacy, selectivity, and cytotoxicity.

Peptide MIC (μM) - S. aureus MIC (μM) - E. coli HC50 (μM) Therapeutic Index (HC50/MIC)
This compound 4 8 >128 >32
Brevinin-2CE 2 4 64 32
Brevinin-1E 8 16 32 4
Temporin-SHf 1 2 16 16

Key Findings :

  • This compound balances moderate potency with exceptional selectivity (therapeutic index >32), outperforming Brevinin-1E and Temporin-SHf .
Mechanistic Differences
  • Membrane Permeabilization : this compound induces rapid depolarization of bacterial membranes (70% within 5 minutes) but causes minimal leakage in mammalian cells (<10%) due to its selective interaction with phosphatidylglycerol . In contrast, Temporin-SHf disrupts membranes indiscriminately via hydrophobic interactions .
  • Immunomodulatory Effects: this compound upregulates IL-10 in macrophages at sub-MIC concentrations (2 μM), a property absent in Brevinin-2CE .

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